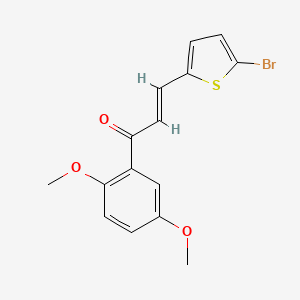
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as BTPPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the chalcone family and has been found to possess various biological activities.
作用机制
The mechanism of action of BTPPP is not fully understood. However, it has been suggested that BTPPP exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTPPP has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, BTPPP has been found to scavenge free radicals by donating hydrogen atoms to the free radicals, thereby neutralizing them.
Biochemical and Physiological Effects:
BTPPP has been found to exhibit various biochemical and physiological effects. Studies have reported that BTPPP inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. BTPPP has also been found to modulate the expression of various genes involved in cancer progression and inflammation. Furthermore, BTPPP has been reported to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
BTPPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, BTPPP exhibits potent biological activities at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, BTPPP has some limitations for lab experiments. It is a highly lipophilic compound that may affect its solubility in aqueous solutions. Furthermore, BTPPP may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
BTPPP has shown promising results in various scientific research studies. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. Some of the future directions for BTPPP research include:
1. Investigating the effect of BTPPP on other cancer cell lines and exploring its potential as a broad-spectrum anticancer agent.
2. Studying the pharmacokinetics and pharmacodynamics of BTPPP to determine its optimal dosage and administration route.
3. Exploring the potential of BTPPP as a drug delivery system for other anticancer agents.
4. Investigating the effect of BTPPP on other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation.
5. Developing new derivatives of BTPPP with improved biological activities and pharmacokinetic properties.
Conclusion:
BTPPP is a promising compound that exhibits potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method of BTPPP is simple and can be easily scaled up for large-scale production. BTPPP has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the mechanism of action of BTPPP and to explore its potential as a therapeutic agent.
合成方法
The synthesis of BTPPP involves the reaction between 5-bromothiophene-2-carboxaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure BTPPP.
科学研究应用
BTPPP has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Several studies have reported that BTPPP exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BTPPP has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, BTPPP has been reported to exhibit antioxidant activity by scavenging free radicals.
属性
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-18-10-3-7-14(19-2)12(9-10)13(17)6-4-11-5-8-15(16)20-11/h3-9H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAAYHYJAHHRZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
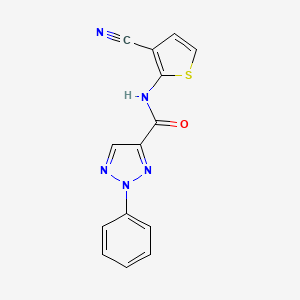
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
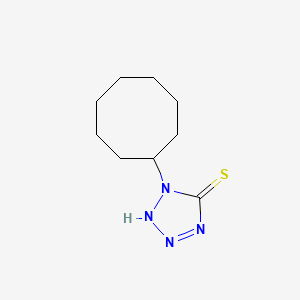
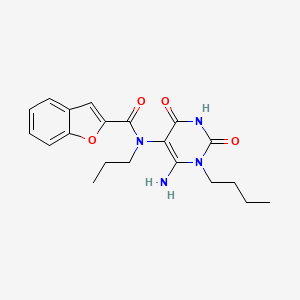
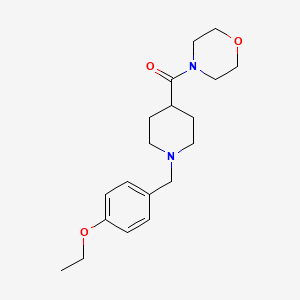
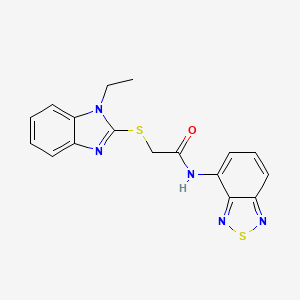
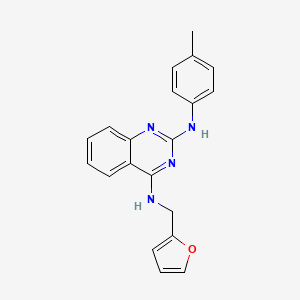
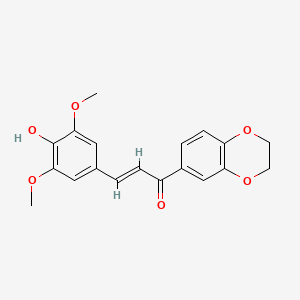
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)